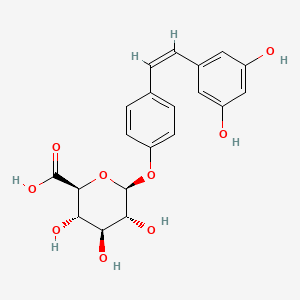

cis-Resveratrol 4'-O-glucuronide

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[4-[(Z)-2-(3,5-dihydroxyphenyl)ethenyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O9/c21-12-7-11(8-13(22)9-12)2-1-10-3-5-14(6-4-10)28-20-17(25)15(23)16(24)18(29-20)19(26)27/h1-9,15-18,20-25H,(H,26,27)/b2-1-/t15-,16-,17+,18-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDEBVTGYVFHDMA-BMPGWQKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\C2=CC(=CC(=C2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801009346 | |

| Record name | cis-Resveratrol 4'-O-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801009346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

387372-26-1 | |

| Record name | cis-Resveratrol 4'-O-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801009346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

cis-Resveratrol 4'-O-Glucuronide: Technical Characterization and Experimental Protocols

Topic: Chemical Structure, Properties, and Pharmacokinetics of cis-Resveratrol 4'-O-Glucuronide Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

cis-Resveratrol 4'-O-glucuronide (c-R4G) is a Phase II metabolite of the stilbenoid resveratrol. While the trans-isomer of resveratrol is the primary bioactive form studied, the cis-isomer and its conjugates represent a significant, yet often overlooked, fraction of the metabolic pool. This guide addresses the specific chemical challenges associated with c-R4G, particularly its distinct stability profile compared to its trans-counterpart and the 3-O-glucuronide isomers.

Key Technical Insight: Unlike trans-resveratrol 3-O-glucuronide, which undergoes facile photoisomerization to the cis-form, the 4'-O-glucuronide linkage confers unique steric and electronic stability. Consequently, c-R4G is best accessed via direct glucuronidation of cis-resveratrol rather than photoisomerization of the pre-formed trans-conjugate.

Chemical Identity & Physicochemical Properties[1]

Nomenclature and Structure

-

IUPAC Name: (2S,3S,4S,5R,6S)-6-[4-[(Z)-2-(3,5-dihydroxyphenyl)ethenyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid[1]

-

Common Name: cis-Resveratrol 4'-O-β-D-glucuronide

-

CAS Number: 387372-26-1[1]

-

Molecular Formula: C₂₀H₂₀O₉[1]

-

Exact Mass: 404.1107 Da

Structural Distinctions (cis vs. trans)

The defining feature of c-R4G is the (Z)-configuration of the stilbene double bond.

| Property | cis-Resveratrol 4'-O-Glucuronide | trans-Resveratrol 4'-O-Glucuronide |

| Olefinic Geometry | (Z) (Cis) | (E) (Trans) |

| Olefinic Coupling ( | ~12.0 Hz (Characteristic doublet) | ~16.0 Hz (Characteristic doublet) |

| UV | ~286–288 nm | ~304–308 nm |

| Elution Order (C18) | Elutes earlier (more polar geometry) | Elutes later (planar, better stacking) |

| Photo-Stability | Stable in dark; equilibrium in light | Stable; resists isomerization to cis better than 3-O isomer |

Stability and Isomerization Dynamics

A critical experimental nuance is the regio-dependent stability .

-

3-O-Glucuronides: The trans-3-O-glucuronide readily isomerizes to the cis-form under UV light.

-

4'-O-Glucuronides: The trans-4'-O-glucuronide is remarkably resistant to photoisomerization. Therefore, c-R4G cannot be efficiently produced by simply irradiating trans-R4G. It must be synthesized by glucuronidating cis-resveratrol directly.

Biosynthesis and Metabolism[2][3]

Enzymatic Formation

c-R4G is formed via the conjugation of glucuronic acid to the 4'-hydroxyl group of cis-resveratrol, catalyzed by UDP-glucuronosyltransferases (UGTs).

-

Precursor: cis-Resveratrol (formed via UV isomerization of trans-resveratrol).[2]

-

Primary Enzymes: UGT1A9, UGT1A10.

-

Kinetics: cis-Resveratrol is often glucuronidated at a faster rate (up to 90-fold higher

in some models) than the trans-isomer, likely due to the non-planar geometry fitting better into the UGT active site.

Metabolic Pathway Visualization

The following diagram illustrates the formation of c-R4G, highlighting the critical UV-dependent step occurring prior to glucuronidation.

Caption: Metabolic pathway showing the UV-dependent formation of cis-resveratrol and its subsequent divergent glucuronidation.

Experimental Protocols

Protocol A: Photochemical Generation of cis-Resveratrol Precursor

Since c-R4G is best synthesized from cis-resveratrol, you must first generate the aglycone.

Reagents:

-

trans-Resveratrol (>99% purity)

-

Ethanol (HPLC grade)

-

UV Lamp (366 nm)

Procedure:

-

Dissolution: Dissolve trans-resveratrol in ethanol to a concentration of 1 mg/mL.

-

Irradiation: Place the solution in a quartz vessel (or borosilicate glass if 366 nm is used) and irradiate at 366 nm for 60 minutes.

-

Isolation (Optional but Recommended): Evaporate solvent and purify via semi-preparative HPLC (C18 column, Water/Acetonitrile gradient) to isolate pure cis-resveratrol. cis-Resveratrol elutes earlier than trans.

Protocol B: Enzymatic Synthesis of c-R4G

Chemical synthesis is arduous due to protection group requirements. Enzymatic synthesis using liver microsomes (RLM/HLM) or recombinant UGTs is the standard for generating analytical standards.

Reagents:

-

cis-Resveratrol (from Protocol A)

-

UDP-Glucuronic Acid (UDPGA) cofactor (5 mM final)

-

Magnesium Chloride (MgCl₂, 10 mM)

-

Alamethicin (pore-forming peptide, 25 µg/mg protein)

-

Recombinant UGT1A9 or Human Liver Microsomes (HLM)

-

Phosphate Buffer (100 mM, pH 7.4)

Workflow:

-

Activation: Pre-incubate microsomes/UGT with Alamethicin on ice for 15 mins to permeabilize the membrane.

-

Incubation: Mix Buffer, MgCl₂, cis-Resveratrol (100 µM), and Activated Enzyme at 37°C.

-

Initiation: Add UDPGA to start the reaction.

-

Reaction: Incubate for 60–120 minutes.

-

Termination: Add ice-cold Acetonitrile (1:1 v/v) to precipitate proteins. Centrifuge at 10,000 x g for 10 min.

-

Purification: The supernatant contains a mixture of cis-3-O-G and cis-4'-O-G. Separate via HPLC.[3][7]

Protocol C: LC-MS/MS Identification

System: Triple Quadrupole MS coupled to UHPLC.

Chromatography:

-

Column: C18 (e.g., Agilent Zorbax SB-C18, 2.1 x 100 mm, 1.8 µm).[8]

-

Gradient: 10% B to 60% B over 10 mins. cis-isomers elute before trans.

Mass Spectrometry (Negative Mode - ESI):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Identity |

| c-R4G | 403.1 | 227.1 | 20 | Loss of Glucuronide (-176) |

| c-R4G | 403.1 | 185.0 | 35 | Fragmentation of Aglycone |

| c-R4G | 403.1 | 113.0 | 40 | Glucuronide fragment |

Biological Activity & Significance

While trans-resveratrol is the "star" molecule, c-R4G is not merely waste.

-

Bioavailability Marker: Because cis-resveratrol is glucuronidated more efficiently than trans, the presence of c-R4G in plasma is a sensitive marker for the intake of UV-exposed resveratrol sources (e.g., sun-dried grape skins).

-

Activity: cis-Resveratrol generally shows lower antiproliferative potency than trans-resveratrol in cancer cell lines (e.g., HCT-116, PC-3). However, it remains active. The glucuronide (c-R4G) is hydrophilic and cannot easily cross cell membranes, rendering it less active in vitro unless cleaved by intracellular

-glucuronidases (the "Trojan Horse" effect).

References

-

PubChem. cis-Resveratrol 4'-O-glucuronide | C20H20O9.[1] National Library of Medicine. [Link]

-

Fraser, M. K., et al. (2023). Convenient syntheses of trans-resveratrol 3-O and 4'-O-β-D-glucuronides and a study of their aqueous stability. Organic Chemistry Frontiers. [Link]

-

Aumont, V., et al. (2001). Regioselective and stereospecific glucuronidation of trans- and cis-resveratrol in human. Archives of Biochemistry and Biophysics. [Link]

-

Sabolovic, N., et al. (2007). cis- and trans-Resveratrol are glucuronidated in rat brain, olfactory mucosa and cultured astrocytes. Neuroendocrinology. [Link]

Sources

- 1. cis-Resveratrol 4'-O-glucuronide | C20H20O9 | CID 71752003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Effect of Natural Deep Eutectic Solvents on trans-Resveratrol Photo-Chemical Induced Isomerization and 2,4,6-Trihydroxyphenanthrene Electro-Cyclic Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cis- and trans-Resveratrol are glucuronidated in rat brain, olfactory mucosa and cultured astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. britz.mcmaster.ca [britz.mcmaster.ca]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

Technical Guide: Differential Analysis of cis- and trans-Resveratrol 4'-O-Glucuronide Isomers

Executive Summary

This technical guide addresses the structural, analytical, and functional distinctions between the cis- and trans-isomers of Resveratrol 4'-O-glucuronide (R4'G). While trans-resveratrol is the primary bioactive phytoalexin, its rapid metabolism via UDP-glucuronosyltransferases (UGTs) yields glucuronides at the 3-O and 4'-O positions.

For drug development professionals, distinguishing cis-R4'G from trans-R4'G is critical for two reasons:

-

Pharmacokinetic Accuracy: Co-elution of isomers leads to significant overestimation of the active trans metabolite.

-

Stability Anomalies: Unlike the 3-O-glucuronide, the trans-4'-O-glucuronide exhibits unique resistance to photo-isomerization, a property that can be exploited for method validation.

Structural & Stereochemical Basis

The Stereochemical Conflict

The core difference lies in the geometry of the stilbene double bond connecting the two phenolic rings.

-

trans-R4'G (E-isomer): The phenyl rings are on opposite sides (180° dihedral angle). This planar conformation favors pi-pi stacking interactions, resulting in higher stability and stronger retention on C18 chromatographic phases.

-

cis-R4'G (Z-isomer): The phenyl rings are adjacent (0° dihedral angle). Steric repulsion between the aromatic protons forces the rings to twist out of plane. This non-planar geometry reduces hydrophobicity and alters binding affinity to UGTs and transporters.

The Glucuronidation Regiochemistry

Resveratrol has three hydroxyl groups (3, 5, and 4').[1]

-

Human Metabolism: Predominantly occurs at the 3-position (Resveratrol-3-O-glucuronide).

-

Rodent/Microsomal Metabolism: Often favors the 4'-position (Resveratrol-4'-O-glucuronide).

-

Critical Distinction: The 4'-O-glucuronide is structurally unique. Recent studies indicate that while trans-resveratrol-3-O-glucuronide rapidly photo-isomerizes to its cis form under UV light, ** trans-resveratrol-4'-O-glucuronide is remarkably stable** and resists photo-isomerization in aqueous solution. This suggests that cis-R4'G found in biological samples likely originates from the glucuronidation of cis-resveratrol itself, rather than post-metabolic degradation.

Analytical Differentiation Strategy

Mass Spectrometry Limitations

Both isomers are isobaric and produce identical fragmentation patterns in MS/MS (Triple Quadrupole).

-

Precursor Ion (Negative Mode): m/z 403.1

-

Product Ion: m/z 227.1

(Loss of glucuronic acid moiety, -176 Da).

Implication: Mass spectrometry alone cannot distinguish the isomers. Chromatographic separation is mandatory.

Chromatographic Separation (LC)

-

Stationary Phase: C18 columns are standard. The planar trans-isomer typically interacts more strongly with the stationary phase than the twisted cis-isomer.

-

Elution Order:

-

cis-R4'G typically elutes earlier (lower retention time).

-

trans-R4'G typically elutes later (higher retention time).

-

Note: This order must be validated per column. Polar-embedded groups or Phenyl-Hexyl columns may alter selectivity.

-

Data Summary: Isomer Comparison

| Feature | trans-Resveratrol 4'-O-Glucuronide | cis-Resveratrol 4'-O-Glucuronide |

| Geometry | Planar (E) | Twisted/Non-planar (Z) |

| Origin | Direct metabolism of trans-Resveratrol | Metabolism of cis-Resveratrol (or rare degradation) |

| Photo-Stability | High (Resistant to UV isomerization) | Low (Prone to equilibrium shift) |

| RP-HPLC Elution | Late eluting (Hydrophobic interaction) | Early eluting (Reduced surface area) |

| UV Max ( | ~306-308 nm | ~286-288 nm (Hypsochromic shift) |

| Bioactivity | Primary metabolite (often inactive/excreted) | Unknown/Potential specific target activity |

Visualization of Pathways

Metabolic & Isomerization Workflow

The following diagram illustrates the origin of the isomers and the critical stability difference between the 3-O and 4'-O conjugates.

Caption: Metabolic origins of Resveratrol glucuronides. Note the unique stability of Trans-R-4'-O-G compared to the 3-O variant.

Experimental Protocols

Protocol: "Dark" Extraction & Analysis

Objective: To quantify R4'G isomers without inducing artificial isomerization during sample preparation. Although trans-R4'G is stable, the parent trans-resveratrol (likely present in the sample) is not. Isomerization of the parent before analysis can lead to erroneous ratios if the parent is not fully separated.

Reagents:

Step-by-Step Methodology:

-

Sample Collection:

-

Collect plasma/tissue into amber tubes immediately.

-

Work under yellow sodium light or low-light conditions (avoid fluorescent lab lights which emit UV).

-

-

Protein Precipitation (PPT):

-

Aliquot 100 µL plasma into an amber microcentrifuge tube.

-

Add 300 µL ice-cold Acetonitrile containing 0.1% Formic Acid (to stabilize the glucuronide).

-

Internal Standard: Add Resveratrol-d4 or 13C6-Resveratrol.

-

Vortex (30s) and Centrifuge (10,000 x g, 10 min, 4°C).

-

-

LC-MS/MS Configuration:

-

Validation of Isomer Identity (The UV Stress Test):

-

Since commercial standards for cis-R4'G are rare, generate a qualitative marker.

-

Take a standard solution of trans-R4'G (10 µM).

-

Expose to UV light (365 nm) for 1 hour.

-

Observation: If the peak at the trans retention time decreases and a new, earlier-eluting peak appears, this is the cis isomer.

-

Expert Note: If the 4'-O-glucuronide is pure, this conversion will be very slow compared to the 3-O variant. If no conversion occurs, you have confirmed the unique stability of the 4'-O isomer, and any cis peak in patient samples is likely biological in origin.

-

Analytical Workflow Diagram

Caption: Workflow for the separation and identification of Resveratrol 4'-O-glucuronide isomers.

Biological Implications[5][6][7][8][9]

While trans-resveratrol is the focus of most "longevity" research, the cis-isomers and their conjugates are not merely artifacts.

-

Bioactivity: cis-Resveratrol has been shown to inhibit ANO1 (calcium-activated chloride channels) more potently than the trans isomer.[4]

-

Transport: The glucuronides are polar and require transporters (MRP2, BCRP) for excretion. The stereochemistry of the cis-glucuronide may alter its affinity for these efflux pumps, potentially changing the intracellular residence time of the metabolite.

References

-

Fraser, M. K., et al. (2023). Convenient syntheses of trans-resveratrol 3-O and 4'-O-β-D-glucuronides and a study of their aqueous stability.[5] Organic Chemistry Frontiers. Link

-

Muzzio, M., et al. (2012). Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs. Journal of Pharmaceutical and Biomedical Analysis. Link

-

Chachay, V. S., et al. (2011). Resveratrol—pills to replace a healthy diet? British Journal of Clinical Pharmacology. Link

-

Iwuchukwu, O. F., et al. (2014). Differences in the Glucuronidation of Resveratrol and Pterostilbene: Altered Enzyme Specificity and Potential Gender Differences.[6] eScholarship. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. escholarship.org [escholarship.org]

cis-Resveratrol 4'-O-Glucuronide: Metabolic Significance & Analytical Framework

This guide details the biological, pharmacokinetic, and analytical significance of cis-Resveratrol 4'-O-glucuronide (cR4'G) . While the trans-isomer of resveratrol dominates literature due to its stability and abundance in red wine, the cis-isomer and its specific metabolites play a critical, often confounding, role in accurate drug metabolism and pharmacokinetics (DMPK) profiling.

Executive Summary

cis-Resveratrol 4'-O-glucuronide (cR4'G) is a Phase II metabolite formed via the conjugation of glucuronic acid to the 4'-hydroxyl group of cis-resveratrol. Its significance in drug development is threefold:

-

Pharmacokinetic Sink: The glucuronidation of cis-resveratrol occurs at a rate 5–10x faster than the trans-isomer, acting as a rapid clearance mechanism that severely limits the bioavailability of the cis-aglycone.[1]

-

Analytical Confounder: Due to UV-induced isomerization during sample processing, cR4'G often appears as an artifact in LC-MS assays, potentially skewing "total resveratrol" quantification if not chromatographically resolved.

-

Bioactivity Reservoir: Like other stilbene conjugates, cR4'G serves as a circulating pool that can be deconjugated by tissue-specific

-glucuronidases, locally regenerating the parent aglycone.

Chemical Identity & Metabolic Formation

2.1 Isomerization and Structure

Resveratrol naturally exists as the trans-isomer (3,5,4'-trihydroxy-trans-stilbene).[2] However, exposure to UV light (

-

Aglycone: cis-Resveratrol (non-planar, less stable).

-

Metabolite: cR4'G is formed when UDP-glucuronosyltransferases (UGTs) transfer glucuronic acid to the 4'-OH position.[3]

2.2 Enzymatic Kinetics (The "Atypical" Profile)

Unlike the trans-isomer, which follows standard Michaelis-Menten kinetics, the formation of cR4'G exhibits atypical kinetics (often substrate inhibition or biphasic profiles) in human liver microsomes (HLM).

| Parameter | trans-Resveratrol Glucuronidation | cis-Resveratrol Glucuronidation |

| Primary UGT Isoforms | UGT1A1 (3-O), UGT1A9 | UGT1A9 (High capacity for 4'-O), UGT1A1, UGT1A10 |

| Reaction Velocity | Moderate | Rapid (5–10x faster) |

| Kinetic Profile | Standard Michaelis-Menten | Atypical / Substrate Inhibition |

| Primary Product | 3-O-Glucuronide (predominant) | 4'-O-Glucuronide (significant in specific tissues) |

Critical Insight: The high affinity of UGT1A9 for cis-resveratrol suggests that the intestine and liver act as a "metabolic gate," preventing systemic accumulation of the cis-isomer.

Biological Significance

3.1 The "Metabolic Sink" Hypothesis

The rapid conversion of cis-resveratrol to cR4'G explains the low systemic bioavailability of the cis-isomer compared to the trans-isomer. While trans-resveratrol circulates partly as sulfates, cis-resveratrol is preferentially shunted toward the glucuronide pathway.[4] This makes cR4'G a critical biomarker for assessing total stilbene exposure.

3.2 Intracellular Transport & Excretion

Once formed, cR4'G is highly polar and requires active transport to exit the cell. It is a likely substrate for Multidrug Resistance-associated Proteins (MRPs) , specifically MRP2 (apical/biliary excretion) and MRP3 (basolateral/systemic circulation).

3.3 Diagram: Metabolic Pathway & Transport

Caption: Pathway illustrating the UV-induced isomerization of resveratrol and the preferential, rapid glucuronidation of the cis-isomer by UGT1A9 to form cR4'G.

Analytical Framework: LC-MS/MS Protocols

Distinguishing cR4'G from its trans-counterpart and the 3-O-isomers is the primary analytical challenge.

4.1 Sample Preparation (Light Protection)

-

Protocol: All extraction steps must be performed under amber light or in foil-wrapped tubes to prevent trans-to-cis artifact formation.

-

Extraction: Protein precipitation (PPT) with Acetonitrile:Methanol (1:1) is preferred over acidic extraction, which can degrade glucuronides.

4.2 Chromatographic Separation

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna or Waters BEH C18).

-

Mobile Phase:

-

Elution Order: typically cis-glucuronides elute before trans-glucuronides due to the non-planar "kinked" structure of the cis-isomer reducing hydrophobic interaction with the C18 stationary phase.

4.3 Mass Spectrometry Settings (MRM)

Operate in Negative Ion Mode (ESI-) .

| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) |

| cR4'G | 403.1 | 113.0 (Glucuronide frag) | -25 |

| cR4'G | 403.1 | 227.1 (Aglycone) | -30 |

| t-Res | 227.1 | 185.0 / 143.0 | -28 |

Experimental Workflow: Enzymatic Synthesis of cR4'G

Since cR4'G standards are expensive or unstable, enzymatic synthesis is the gold standard for generating reference material.

Protocol: UGT-Mediated Synthesis

-

Substrate Preparation:

-

Dissolve trans-resveratrol in Ethanol.

-

Expose to UV light (366 nm) for 2 hours to generate a cis/trans mix (approx. 80% cis).

-

Purify cis-resveratrol via semi-preparative HPLC.

-

-

Incubation Mix:

-

Buffer: 50 mM Tris-HCl (pH 7.4) + 10 mM

. -

Cofactor: 5 mM UDP-Glucuronic Acid (UDPGA).

-

Enzyme: Recombinant Human UGT1A9 (0.5 mg protein/mL) or Human Liver Microsomes (HLM).

-

Additive: Alamethicin (25

protein) to permeabilize microsomes.

-

-

Reaction:

-

Incubate at 37°C for 2–4 hours.

-

Terminate with ice-cold Acetonitrile.

-

-

Purification:

-

Centrifuge (10,000 x g, 10 min).

-

Inject supernatant into HPLC (C18).[3]

-

Collect the peak corresponding to cR4'G (verified by MS).

-

-

Validation:

-

Treat an aliquot with

-glucuronidase. Complete hydrolysis back to cis-resveratrol confirms the glucuronide identity.

-

Synthesis Diagram

Caption: Step-by-step workflow for the enzymatic biosynthesis and isolation of cis-Resveratrol 4'-O-glucuronide.

References

-

Cis-resveratrol glucuronidation kinetics in human and recombinant UGT1A sources. Source: National Institutes of Health (NIH) / PubMed [Link]

-

Regioselective and stereospecific glucuronidation of trans- and cis-resveratrol in human. Source: Archives of Biochemistry and Biophysics [Link]

-

Convenient syntheses of trans-resveratrol 3-O and 4′-O-β-d-glucuronides and a study of their aqueous stability. Source: Organic Chemistry Frontiers (RSC) [Link]

-

Metabolism of cis- and trans-Resveratrol and Dihydroresveratrol in an Intestinal Epithelial Model. Source: MDPI Nutrients [Link]

-

cis-Resveratrol 4'-O-glucuronide (Compound Summary). Source: PubChem [Link]

Sources

- 1. Properties of Resveratrol: In Vitro and In Vivo Studies about Metabolism, Bioavailability, and Biological Effects in Animal Models and Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Resveratrol is efficiently glucuronidated by UDP-glucuronosyltransferases in the human gastrointestinal tract and in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Metabolism of cis- and trans-Resveratrol and Dihydroresveratrol in an Intestinal Epithelial Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs - PMC [pmc.ncbi.nlm.nih.gov]

The Resveratrol Paradox: Pharmacokinetics and Bioactivity of Phase II Metabolites

[1]

Executive Summary

Resveratrol (3,5,4'-trihydroxystilbene) presents a classic pharmacokinetic paradox in drug development: it exhibits high oral absorption (~70%) yet negligible systemic bioavailability (<1%) of the parent aglycone.[1] For years, this discrepancy cast doubt on its therapeutic viability.[2] However, emerging evidence suggests that Phase II metabolites —specifically glucuronides and sulfates—are not merely inactive waste products but serve as circulating reservoirs.

This technical guide analyzes the pharmacokinetics (PK) of these metabolites, delineates the critical species-dependent metabolic differences between humans and rodents, and provides a validated LC-MS/MS workflow for their quantification.

Part 1: The Metabolic Landscape

Upon oral ingestion, resveratrol undergoes rapid and extensive "first-pass" metabolism in the enterocytes of the small intestine and subsequently in the liver.[3] This process is dominated by conjugation reactions (Phase II metabolism), mediated by Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs).[3][4]

Enzyme Specificity and Metabolite Profiles

The metabolic profile is highly species-dependent, a critical factor when translating preclinical rodent data to human trials.

-

Glucuronidation: Mediated primarily by UGT1A1 and UGT1A9 .[4][5] This occurs at the 3-O or 4'-O positions.[3][1][4][5]

-

Sulfation: Mediated by SULT1A1 (phenol sulfotransferase), and to a lesser extent SULT1E1.[4] Sulfation is the rate-limiting step in humans but is less dominant in rodents.[3]

Enterohepatic Recirculation

A defining feature of resveratrol PK is the "double-peak" phenomenon observed in plasma concentration-time curves. Conjugated metabolites are excreted via bile into the duodenum, where gut microbiota (expressing

Visualization: Metabolic Pathway & Recirculation

The following diagram maps the flow of resveratrol from ingestion through Phase II conjugation and enterohepatic recycling.

Figure 1: The metabolic trajectory of resveratrol, highlighting the critical enterohepatic recirculation loop that extends plasma residence time.

Part 2: Comparative Pharmacokinetics (Human vs. Rodent)

Drug developers must account for the inversion of the sulfate/glucuronide ratio between species. In humans, sulfation is the dominant pathway, whereas rodents primarily produce glucuronides.[1]

Table 1: Interspecies PK Profile Comparison

| Parameter | Human (Clinical) | Rat (Preclinical) | Implication for Translation |

| Dominant Metabolite | Resveratrol-3-O-sulfate | Resveratrol-3-O-glucuronide | Efficacy models in rats may underrepresent sulfate-specific activity. |

| Bioavailability (Parent) | < 1% | ~ 20 - 30% | Rodents overestimate exposure to the parent compound. |

| Tmax (Metabolites) | 0.5 – 1.5 h | 0.25 – 1.0 h | Rapid formation in both species indicates extensive presystemic metabolism. |

| Secondary Peak | Present (6–12 h) | Present (4–8 h) | Confirms enterohepatic recirculation in both species.[6] |

| Elimination Half-life | 2 – 5 h (Metabolites) | 1 – 2 h (Metabolites) | Humans sustain metabolite exposure longer than rodents. |

Part 3: The "Trojan Horse" Hypothesis

Why does resveratrol show efficacy in vivo despite low bioavailability? The Intracellular Regeneration Hypothesis (or "Trojan Horse" effect) proposes that Phase II metabolites act as hydrophilic transport forms.

-

Transport: Polar metabolites (sulfates/glucuronides) are stable in plasma and are actively transported into target cells via Organic Anion Transporting Polypeptides (OATPs) .

-

Regeneration: Once inside tissues—particularly at sites of inflammation or neoplasia—intracellular enzymes like steroid sulfatase (STS) and

-glucuronidase cleave the conjugate. -

Action: This releases the active parent aglycone locally, achieving high intracellular concentrations that are not reflected in plasma analysis.

Key Insight: Measuring only plasma parent resveratrol is a flawed metric for bioefficacy. PK studies must quantify total metabolites to estimate the "potential" therapeutic load.

Part 4: Analytical Methodologies (LC-MS/MS)

Quantifying these metabolites requires rigorous protocol design to prevent ex vivo degradation or interconversion.

Experimental Protocol: Plasma Extraction & Analysis

Objective: Simultaneous quantification of Resveratrol (RES), RES-3-O-glucuronide (R3G), and RES-3-O-sulfate (R3S).

Reagents:

-

Internal Standard (IS): Resveratrol-d4 or Trans-3,5-dihydroxystilbene.

-

Stabilizer: Ascorbic acid (to prevent oxidation).

-

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA).

Step-by-Step Workflow:

-

Sample Collection: Collect blood into heparinized tubes containing ascorbic acid (1 mg/mL). Centrifuge at 4°C to separate plasma. Critical: Process immediately or store at -80°C.

-

Protein Precipitation (PPT):

-

Aliquot 100

L plasma.[7] -

Add 10

L Internal Standard. -

Add 300

L acidified Methanol/ACN (1:1 v/v with 0.1% FA) . Note: Acidification stabilizes the polyphenols. -

Vortex vigorously for 1 min; Centrifuge at 14,000 x g for 10 min at 4°C.

-

-

Evaporation & Reconstitution:

-

Transfer supernatant to a clean tube.

-

Evaporate to dryness under nitrogen stream at <35°C.

-

Reconstitute in 100

L Mobile Phase A/B (80:20).

-

-

LC-MS/MS Parameters:

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7

m). -

Ionization: Electrospray Ionization (ESI) in Negative Mode (Polyphenols ionize better in negative mode).

-

MRM Transitions:

-

Resveratrol: m/z 227

185[7] -

Resveratrol-3-O-glucuronide: m/z 403

227 -

Resveratrol-3-O-sulfate: m/z 307

227

-

-

Visualization: Analytical Decision Tree

This workflow distinguishes between measuring free aglycone versus the "Total" resveratrol pool via enzymatic hydrolysis.

Figure 2: Analytical workflow comparing direct metabolite profiling (Path A) vs. total resveratrol quantification via enzymatic hydrolysis (Path B).

References

-

Walle, T. et al. (2004). High absorption but very low bioavailability of oral resveratrol in humans. Drug Metabolism and Disposition.[1][5][11] Link

-

Boocock, D. J. et al. (2007). Phase I dose escalation pharmacokinetic study in healthy volunteers of resveratrol, a potential cancer chemopreventive agent. Cancer Epidemiology, Biomarkers & Prevention. Link

-

Patel, K. R. et al. (2013). Clinical pharmacology of resveratrol and its metabolites in colorectal cancer patients. Cancer Research. Link

-

Cottart, C. H. et al. (2010).[6] Resveratrol bioavailability and toxicity in humans. Molecular Nutrition & Food Research. Link

-

Gambini, J. et al. (2015). Properties of Resveratrol: In Vitro and In Vivo Studies about Metabolism, Bioavailability, and Biological Effects. Oxidative Medicine and Cellular Longevity. Link

-

Hoshino, J. et al. (2010). Selective synthesis and biological evaluation of sulfate-conjugated resveratrol metabolites. Journal of Medicinal Chemistry. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Resveratrol-sulfates provide an intracellular reservoir for generation of parent resveratrol, which induces autophagy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Between the Devil and the Deep Blue Sea—Resveratrol, Sulfotransferases and Sulfatases—A Long and Turbulent Journey from Intestinal Absorption to Target Cells | MDPI [mdpi.com]

- 4. Resveratrol and Its Human Metabolites—Effects on Metabolic Health and Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differences in the Glucuronidation of Resveratrol and Pterostilbene: Altered Enzyme Specificity and Potential Gender Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative Toxicokinetics of Trans-resveratrol and Its Major Metabolites in Harlan Sprague Dawley Rats and B6C3F1/N Mice Following Oral and Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rapid Quantification of resveratrol in Mouse Plasma by Ultra high Pressure Liquid chromatography (UPLc) coupled to tandem Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. ovid.com [ovid.com]

- 11. Pharmacokinetics of resveratrol metabolic profile in healthy humans after moderate consumption of red wine and grape extract tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Bioavailability of Resveratrol Glucuronide Conjugates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Resveratrol, a naturally occurring polyphenol, has garnered significant scientific interest for its potential health benefits, including antioxidant, anti-inflammatory, and cardioprotective properties.[1] However, its therapeutic application is largely hampered by its low bioavailability, primarily due to rapid and extensive metabolism into glucuronide and sulfate conjugates following oral administration.[2][3][4][5][6] This guide provides a comprehensive technical overview of the bioavailability of resveratrol glucuronide conjugates, delving into the intricate processes of their formation, absorption, distribution, and biological significance. We will explore the enzymatic machinery responsible for glucuronidation, the analytical methodologies for their quantification, and the ongoing debate surrounding their potential bioactivity. This document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of the challenges and opportunities associated with harnessing the therapeutic potential of resveratrol and its metabolites.

Introduction: The Resveratrol Bioavailability Conundrum

Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a phytoalexin found in various plants, most notably in the skins of grapes and in red wine.[1] While in vitro studies have consistently demonstrated its potent biological activities at micromolar concentrations, these effects are difficult to replicate in vivo.[2][7] This discrepancy stems from the "bioavailability conundrum": despite high absorption rates (around 70-75% in humans), the systemic bioavailability of parent resveratrol is exceedingly low, often less than 1%.[5][6][8][9][10]

The primary reason for this poor bioavailability is extensive first-pass metabolism in the intestine and liver.[6][11] Upon ingestion, resveratrol is rapidly converted into its major metabolites: resveratrol glucuronides and resveratrol sulfates.[5][6] These conjugated forms are the predominant circulating species in the bloodstream, reaching concentrations significantly higher than that of free resveratrol.[12] This metabolic reality necessitates a shift in focus from solely studying the parent compound to understanding the pharmacokinetics and biological activities of its glucuronide conjugates.

The Glucuronidation Pathway: A Key Metabolic Hurdle

Glucuronidation is a major phase II metabolic pathway that facilitates the detoxification and excretion of various xenobiotics and endogenous compounds. This process involves the conjugation of a glucuronic acid moiety from the cofactor uridine 5'-diphospho-glucuronic acid (UDPGA) to a substrate, in this case, resveratrol. This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs).[13]

Key UGT Isoforms in Resveratrol Metabolism

Several UGT isoforms have been identified as being responsible for the glucuronidation of resveratrol. The primary sites of this metabolic activity are the gastrointestinal tract and the liver.[14][15][16]

-

UGT1A1: This isoform is predominantly responsible for the formation of resveratrol-3-O-glucuronide.[15][17]

-

UGT1A9: This isoform primarily catalyzes the formation of resveratrol-4'-O-glucuronide.[15][17]

-

Other UGTs: Other isoforms, including UGT1A6, UGT1A8, and UGT1A10, also contribute to resveratrol glucuronidation, particularly in the gastrointestinal tract.[14][17]

The differential expression and activity of these UGT isoforms in various tissues and between individuals can contribute to the observed variability in resveratrol metabolism.[17]

Diagram: Resveratrol Glucuronidation Pathway

Sources

- 1. greenpharmacy.info [greenpharmacy.info]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Resveratrol glucuronidation in vitro: potential implications of inhibition by probenecid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Bioavailability and safety study of resveratrol 500 mg tablets in healthy male and female volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioavailability of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Potential health benefits of resveratrol: a pharmacokinetics-caused conundrum [manu41.magtech.com.cn]

- 8. Resveratrol and Its Human Metabolites—Effects on Metabolic Health and Obesity | MDPI [mdpi.com]

- 9. aesbiotech.com [aesbiotech.com]

- 10. Frontiers | Multidimensional biological activities of resveratrol and its prospects and challenges in the health field [frontiersin.org]

- 11. ipsumvitamin.ru [ipsumvitamin.ru]

- 12. Pharmacokinetics of resveratrol metabolic profile in healthy humans after moderate consumption of red wine and grape extract tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Metabolism of Skin-Absorbed Resveratrol into Its Glucuronized Form in Mouse Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Resveratrol is efficiently glucuronidated by UDP-glucuronosyltransferases in the human gastrointestinal tract and in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Glucuronidation of trans-resveratrol by human liver and intestinal microsomes and UGT isoforms. – La ciencia del vino [lacienciadelvino.com]

- 17. escholarship.org [escholarship.org]

Methodological & Application

Application Note: Enzymatic Synthesis of cis-Resveratrol 4'-O-glucuronide Standards

Abstract

The precise quantification of resveratrol metabolites is critical for pharmacokinetic profiling, yet commercial standards for cis-isomers are rare due to their thermodynamic instability. This guide details a validated protocol for the enzymatic synthesis of cis-Resveratrol 4'-O-glucuronide (c-R4'G) . Unlike the 3-O-glucuronide, the 4'-O-glucuronide of trans-resveratrol exhibits resistance to photoisomerization, rendering the standard "synthesize-then-isomerize" route ineffective. Consequently, this protocol employs an "isomerize-first" strategy: photochemical conversion of trans-resveratrol to cis-resveratrol, followed by regioselective glucuronidation using Recombinant Human UGT1A9 .

Strategic Rationale & Mechanism

The Isomerization Challenge

Resveratrol exists primarily as the stable trans-isomer. However, UV exposure (in viticulture or during analysis) generates the cis-isomer. Metabolic profiling requires standards for both.

-

Chemical Synthesis: Difficult due to lack of regioselectivity between the 3-OH and 4'-OH positions and the lability of the cis-alkene.

-

Enzymatic Specificity: Human UDP-glucuronosyltransferases (UGTs) show distinct preferences.

-

UGT1A1: Preferentially targets the 3-OH position.

-

UGT1A9: Preferentially targets the 4'-OH position (Km ~ 365–538 µM).

-

-

The "Isomerize-First" Imperative: Literature indicates that while trans-resveratrol-3-O-glucuronide readily photoisomerizes to its cis form, trans-resveratrol-4'-O-glucuronide is remarkably stable against UV-induced isomerization . Therefore, one cannot simply irradiate the trans-glucuronide to generate the cis-standard; the aglycone substrate must be isomerized prior to glucuronidation.

Workflow Diagram

Figure 1: Strategic workflow for the synthesis of cis-Resveratrol 4'-O-glucuronide, prioritizing substrate isomerization.

Materials & Reagents

Enzyme System[1][2]

-

Enzyme: Recombinant Human UGT1A9 (Supersomes™ or equivalent).

-

Note: UGT1A9 is selected for its high Vmax/Km ratio toward the 4'-position compared to UGT1A1.

-

-

Cofactor: Uridine 5'-diphospho-glucuronic acid (UDP-GA), trisodium salt (10 mM final conc).

-

Activator: Alamethicin (pore-forming peptide to access luminal active sites).

Substrates & Buffers

-

Substrate: trans-Resveratrol (>99% purity).

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.5) containing 10 mM MgCl₂.

-

Stop Solution: Ice-cold Acetonitrile (ACN) with 1% Formic Acid.

Detailed Protocols

Phase 1: Photochemical Synthesis of cis-Resveratrol

Objective: Generate the unstable cis-isomer substrate immediately prior to incubation.

-

Preparation: Dissolve trans-resveratrol (10 mg) in 10 mL of Ethanol/Water (50:50 v/v).

-

Irradiation: Place the solution in a quartz vessel or borosilicate glass vial. Irradiate at 366 nm (using a UV lamp or photochemical reactor) for 120 minutes.

-

Control: Monitor conversion by HPLC.[1] Expect a photostationary state of ~80-90% cis-isomer.

-

Caution: Avoid 254 nm if possible to minimize phenanthrene byproduct formation (closed-ring cyclization).

-

-

Isolation (Recommended): While UGT1A9 can be incubated with the mixture, purifying the cis-substrate simplifies downstream isolation.

-

Column: C18 Semi-prep (e.g., Phenomenex Luna, 5 µm, 250 x 10 mm).

-

Mobile Phase: Isocratic Water/ACN (70:30).[1] Cis-resveratrol elutes significantly earlier than trans.

-

Collection: Collect the cis-peak, evaporate solvent under N₂ at <30°C (heat sensitive!), and reconstitute in DMSO.

-

Phase 2: Enzymatic Biosynthesis (UGT1A9 Incubation)

Objective: Regioselective conjugation of glucuronic acid to the 4'-OH.

-

Reaction Mix Assembly (Total Volume: 1 mL):

-

Buffer: 50 mM Tris-HCl, 10 mM MgCl₂ (pH 7.5).

-

Enzyme: rhUGT1A9 (0.5 mg protein/mL).

-

Alamethicin: 50 µg/mg protein (keep on ice for 15 min to activate microsomes).

-

Substrate: cis-Resveratrol (final conc. 500 µM). Note: Higher concentrations may inhibit the enzyme.

-

-

Initiation: Pre-incubate at 37°C for 5 minutes. Start reaction by adding UDP-GA (final conc. 5 mM).

-

Incubation: Shake gently at 37°C for 2–4 hours.

-

Optimization: UGT1A9 kinetics are sigmoidal; ensure substrate concentration is sufficient (>300 µM) to drive the reaction.[2]

-

-

Termination: Add 1 mL ice-cold ACN (containing 1% formic acid) to precipitate proteins and stabilize the cis-isomer. Centrifuge at 12,000 x g for 10 min.

Phase 3: Purification & Isolation

Objective: Separate the 4'-O-glucuronide from the 3-O-glucuronide (minor product) and unreacted substrate.

-

System: Preparative HPLC with UV detection (306 nm for trans, 286 nm for cis).

-

Column: C18 (e.g., Zorbax SB-C18, 5 µm).

-

Mobile Phase:

-

Gradient:

-

0-5 min: 10% B.

-

5-20 min: Linear gradient to 30% B.

-

20-25 min: Wash at 90% B.

-

-

Elution Order:

-

cis-Res-4'-O-Glc (Most polar, elutes first).

-

cis-Res-3-O-Glc.[2]

-

cis-Resveratrol (Aglycone).

-

-

Post-Processing: Freeze-dry fractions immediately. Store at -80°C protected from light.

Structural Validation (Self-Validating System)

To ensure the standard is valid, it must meet the following criteria:

| Parameter | Method | Expected Result for cis-Res-4'-O-Glc |

| Mass | LC-MS (ESI-) | m/z 403 [M-H]⁻ |

| UV Spectrum | HPLC-PDA | λmax ~286-288 nm (Distinct from trans at 306 nm) |

| Regiochemistry | ¹H-NMR (500 MHz) | H-3'/H-5' Shift: Upfield shift compared to aglycone due to glucuronidation shielding. NOE: Correlation between Glc-H1 (anomeric) and Res-H3'/H5'. |

| Isomeric Purity | HPLC | Single peak; no co-elution with trans-standard. |

Key Diagnostic: The cis-isomer typically shows a doublet for the olefinic protons with a coupling constant (J ) of 10–12 Hz , whereas the trans-isomer shows a J value of 16 Hz .

Troubleshooting & Optimization

-

Low Yield: UGT1A9 exhibits atypical kinetics (sigmoidal).[2] If yield is low, increase substrate concentration to 1 mM, as the enzyme may require higher saturation to activate.

-

Isomerization during workup: Cis-resveratrol is pH sensitive. Ensure the mobile phase is acidic (pH 3-4) and avoid exposure to ambient light. Use amber glassware throughout.

-

Contamination with 3-O-Glc: If UGT1A9 produces significant 3-O-glucuronide, check the pH. UGT1A9 specificity for the 4'-position is optimal at pH 7.4-7.5. Lower pH may alter regioselectivity.

References

-

Aumont, V., et al. (2001). Regioselective and stereospecific glucuronidation of trans- and cis-resveratrol in human. Archives of Biochemistry and Biophysics, 393(2), 281-289. Link

-

Mazur, A., et al. (2006). Glucuronidation of trans-resveratrol by human liver and intestinal microsomes and UGT isoforms. Journal of Pharmacy and Pharmacology, 58(4), 469-479.[4] Link

-

Fraser, M. K., et al. (2023). Convenient syntheses of trans-resveratrol 3-O and 4'-O-β-D-glucuronides and a study of their aqueous stability. Organic Chemistry Frontiers, 11, 288-296. Link

- Key Reference for stability: Demonstrates the resistance of 4'-O-glucuronide to photoisomeriz

-

Iwuchukwu, O. F., et al. (2009). Characterizing the effects of common UDP glucuronosyltransferase (UGT) 1A6 and UGT1A1 polymorphisms on cis- and trans-resveratrol glucuronidation. Drug Metabolism and Disposition, 37(8), 1726-1732. Link

-

Trela, B. C., & Waterhouse, A. L. (1996). Resveratrol: isomeric molar absorptivities and stability. Journal of Agricultural and Food Chemistry, 44(5), 1253-1257. Link

Sources

Application Note: A Robust HPLC Method for the Separation and Quantification of cis-Resveratrol 4'-O-glucuronide

Introduction

Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a naturally occurring polyphenol widely investigated for its potential health benefits, including antioxidant and cardioprotective effects.[1] Upon ingestion, resveratrol is extensively metabolized in the human body, primarily through sulfation and glucuronidation, forming various conjugates.[2][3] The resulting glucuronides, such as Resveratrol 4'-O-glucuronide, are major circulating metabolites and are crucial for understanding the bioavailability and biological activity of resveratrol.

Resveratrol exists as two geometric isomers: trans- and cis-resveratrol. The trans-isomer is the more stable and biologically active form, but it can readily isomerize to the cis-form upon exposure to UV light or certain pH conditions.[4][5] Consequently, its metabolites, including cis-Resveratrol 4'-O-glucuronide, are present in biological systems. The accurate separation and quantification of these specific isomers are analytically challenging yet essential for pharmacokinetic and metabolic studies.

This application note presents a detailed, robust, and validated reverse-phase high-performance liquid chromatography (RP-HPLC) protocol for the separation of cis-Resveratrol 4'-O-glucuronide. The methodology is designed for researchers in drug metabolism, pharmacokinetics, and natural product analysis, providing the scientific rationale behind the chosen parameters to ensure reliable and reproducible results.

Principle of Chromatographic Separation

The separation of resveratrol and its metabolites is effectively achieved using reverse-phase chromatography, which separates molecules based on their hydrophobicity.

-

Analyte Polarity: Resveratrol itself is a relatively nonpolar molecule. The addition of a glucuronide moiety—a bulky and polar group containing a carboxylic acid—significantly increases the polarity of the metabolite. The cis-isomer is slightly more polar than the trans-isomer, which influences its retention behavior.

-

Stationary Phase Selection: A C18 (octadecylsilane) stationary phase is the industry standard for this application. Its long alkyl chains provide a highly hydrophobic environment, promoting strong retention of the resveratrol core structure. This allows for the use of highly aqueous mobile phases, which are necessary to retain and resolve the more polar glucuronide metabolites.[2][6]

-

Mobile Phase pH Control: The mobile phase is acidified with a weak organic acid, such as formic acid. This is a critical parameter for several reasons. The carboxylic acid group on the glucuronide moiety (pKa ~3-4) and the phenolic hydroxyls on the stilbene ring (pKa >8) must be in their non-ionized (protonated) state. Suppressing this ionization minimizes peak tailing and ensures consistent, sharp, and symmetrical peaks, which is fundamental for accurate quantification.[6][7] An acidic mobile phase also enhances compatibility with mass spectrometry (MS) detection if desired.

-

Gradient Elution: A gradient elution, where the proportion of the organic solvent (e.g., acetonitrile or methanol) is increased over time, is essential. This approach allows for the effective elution of a wide range of analytes in a single run: from the highly polar glucuronide and sulfate conjugates that elute early to the less polar parent resveratrol that is more strongly retained.[2]

Materials and Methods

Equipment and Reagents

-

High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Analytical column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[8]

-

Reference Standard: cis-Resveratrol 4'-O-glucuronide (if available).

-

HPLC-grade acetonitrile (ACN) and/or methanol (MeOH).

-

HPLC-grade water.

-

Formic acid (≥98%).

-

Sample filters (0.22 or 0.45 µm, PTFE or PVDF).

-

For biological samples: Protein precipitation agents (e.g., cold acetonitrile) or Solid-Phase Extraction (SPE) cartridges.

Standard Solution Preparation

-

Stock Solution (1 mg/mL): Accurately weigh and dissolve the cis-Resveratrol 4'-O-glucuronide reference standard in methanol or a 50:50 methanol:water mixture.

-

Working Standards: Prepare a series of working standards by serially diluting the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to create a calibration curve (e.g., 0.1 - 50 µg/mL).

-

Note: Protect all solutions containing resveratrol isomers from light by using amber vials or wrapping them in aluminum foil to prevent photoisomerization.[4]

-

Sample Preparation (from Plasma)

This protocol outlines a common protein precipitation method, suitable for removing the bulk of interfering proteins from plasma samples.[6][9]

-

To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an internal standard (if used).

-

Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge at >12,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase.

-

Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

HPLC Operating Conditions

The following table summarizes the recommended starting conditions for the analysis. These parameters may require optimization based on the specific column and HPLC system used.

| Parameter | Recommended Condition | Rationale |

| Column | C18 Reverse-Phase (e.g., 150 x 4.6 mm, 5 µm) | Excellent retention for stilbene backbone; widely validated for resveratrol and its metabolites.[8] |

| Mobile Phase A | 0.1% (v/v) Formic Acid in Water | Acidifier to suppress ionization for sharp peaks and MS compatibility.[6][9] |

| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good separation efficiency. |

| Gradient Program | 0-2 min: 5% B; 2-15 min: 5-40% B; 15-18 min: 40-95% B; 18-20 min: 95% B; 20-22 min: 95-5% B; 22-28 min: 5% B | Gradient is crucial to elute polar glucuronides first, followed by less polar parent compounds. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing a balance of speed and resolution.[8] |

| Column Temperature | 30°C | Controlled temperature ensures retention time stability and reproducibility.[8] |

| Injection Volume | 10 - 20 µL | Dependent on sample concentration and instrument sensitivity. |

| Detection Wavelength | Diode Array Detection (DAD) at 285 nm and 307 nm | cis-isomers have an absorbance maximum around 285 nm, while trans-isomers are maximal around 306-325 nm.[2][10] Monitoring both allows for specific detection. |

Experimental Workflow and Protocol

The entire process from sample receipt to final data analysis follows a systematic workflow to ensure data integrity and reproducibility.

Caption: Workflow for the HPLC analysis of cis-Resveratrol 4'-O-glucuronide.

Step-by-Step Protocol:

-

System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

-

Calibration Curve: Inject the prepared working standard solutions in increasing order of concentration.

-

Sample Analysis: Inject the prepared and filtered samples. It is good practice to run a blank (mobile phase) injection between samples to prevent carryover.

-

Data Acquisition: Acquire chromatograms for the entire duration of the gradient run.

-

Data Processing:

-

Identify the peak for cis-Resveratrol 4'-O-glucuronide based on its retention time compared to the reference standard. Due to its higher polarity, it is expected to elute earlier than parent resveratrol.

-

Integrate the peak area for the identified analyte in both standards and samples.

-

Construct a linear regression calibration curve by plotting the peak area versus concentration for the standards.

-

Calculate the concentration of cis-Resveratrol 4'-O-glucuronide in the samples using the regression equation from the calibration curve.

-

Expected Results and Discussion

-

Selectivity: The developed method should provide excellent selectivity, resolving cis-Resveratrol 4'-O-glucuronide from its trans-isomer, other resveratrol metabolites (e.g., sulfates and other glucuronide isomers), and the parent resveratrol compounds. The retention time for resveratrol glucuronide is typically in the range of 4-5 minutes under similar conditions, while parent resveratrol elutes much later.[6][9]

-

Method Validation: For regulatory or clinical applications, the method must be validated according to ICH guidelines.[5] This includes demonstrating:

-

Linearity: The calibration curve should exhibit excellent linearity (R² > 0.999) over the desired concentration range.[11]

-

Precision and Accuracy: Intra- and inter-day precision should be less than 15% RSD, with accuracy (recovery) between 85-115%.[9][11]

-

Limit of Detection (LOD) and Quantification (LOQ): The method should be sensitive enough to detect and quantify physiologically relevant concentrations of the metabolite.

-

-

Stability Considerations: The facile isomerization of resveratrol is a critical factor.[4][12] The stability of cis-Resveratrol 4'-O-glucuronide in the sample matrix and during storage should be evaluated. All sample handling steps should be performed with minimal exposure to light and elevated temperatures.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the HPLC separation of cis-Resveratrol 4'-O-glucuronide. By employing a C18 column with an acidified water/acetonitrile gradient, this method offers the selectivity and robustness required for demanding research and quality control applications. The detailed explanation of the principles behind the method empowers scientists to not only replicate the protocol but also to troubleshoot and adapt it for their specific analytical needs.

References

-

Boocock, D. J., et al. (2007). Quantitation of trans-resveratrol and detection of its metabolites in human plasma and urine by high performance liquid chromatography. Journal of Chromatography B, 848(2), 182-187. [Link]

-

SIELC Technologies. Separation of Resveratrol on Newcrom R1 HPLC column. [Link]

-

Shodex. (2021). Analysis of Resveratrol in Wines (C18M 4D). [Link]

-

Al-Bayati, M. F., & Al-Assadi, F. H. (2022). Development and Validation of RP-HPLC Method for trans-Resveratrol in HPβCD-Loaded Stealth Liposomes: Stability and Release Studies. ACS Omega. [Link]

-

Jagwani, S., et al. (2020). Development and Validation of Reverse-Phase High-Performance Liquid Chromatographic Method for Determination of Resveratrol in Human and Rat Plasma. Indian Journal of Pharmaceutical Education and Research, 54(1), 187-194. [Link]

-

Ahmad, S., et al. (2022). Quality by Design-Driven HPLC Method Development for Quantification of Resveratrol in Bulk and Pharmaceutical Dosage Form. Research Journal of Pharmacy and Technology, 15(4), 1541-1548. [Link]

-

Fraser, M. K., et al. (2023). Convenient syntheses of trans-resveratrol 3-O and 4′-O-β-D-glucuronides and a study of their aqueous stability. Organic Chemistry Frontiers, 11(2), 235-242. [Link]

-

Roda, G., et al. (2011). Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs. Journal of Pharmaceutical and Biomedical Analysis, 56(2), 355-362. [Link]

-

Liu, A., et al. (2015). Identification of isomers of resveratrol dimer and their analogues from wine grapes by HPLC/MSn and HPLC/DAD-UV. Food Chemistry, 174, 32-39. [Link]

-

Vitrac, X., et al. (2005). Simple and rapid method for cis- and trans-resveratrol and piceid isomers determination in wine by high-performance liquid chromatography using chromolith columns. Journal of Chromatography A, 1089(1-2), 147-154. [Link]

-

Ramírez-García, L. F., et al. (2021). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of trans-Resveratrol and cis-Resveratrol in an Injectable Solution. Journal of Analytical Methods in Chemistry, 2021, 5596807. [Link]

-

Roda, G., et al. (2011). Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs. ResearchGate. [Link]

-

Zhang, L., et al. (2008). A simple method for the isolation and purification of resveratrol from Polygonum cuspidatum. Separation and Purification Technology, 62(1), 240-244. [Link]

-

La Torre, G. L., et al. (2004). Improvement on enzymatic hydrolysis of resveratrol glucosides in wine. Food Chemistry, 85(2), 259-266. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2020). Analytical Method Development and Validation for Estimation of Resveratrol in Bulk Dosage Forms by HPLC. International Journal of Pharmaceutical Sciences Review and Research, 63(2), 104-110. [Link]

-

Baspinar, Y., et al. (2022). Bioanalytical RP-HPLC method validation for resveratrol and its application to pharmacokinetic and drug distribution studies. Journal of Applied Pharmaceutical Science, 12(2), 146-154. [Link]

-

Sale, S., et al. (2004). Metabolism of resveratrol and its trimethylether in the isolated perfused rat liver. ResearchGate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Quantitation of trans-resveratrol and detection of its metabolites in human plasma and urine by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of trans-Resveratrol and cis-Resveratrol in an Injectable Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. japsonline.com [japsonline.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Convenient syntheses of trans -resveratrol 3- O and 4′- O -β- d -glucuronides and a study of their aqueous stability - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO01736B [pubs.rsc.org]

Application Note: Quantification of cis-Resveratrol 4'-O-glucuronide in Urine by LC-MS/MS

Introduction

Resveratrol (3,5,4'-trihydroxystilbene) is a naturally occurring polyphenol that has garnered significant interest in the scientific community for its potential health benefits. Present in grapes, red wine, and various other plant sources, resveratrol exists in both trans- and cis-isomeric forms. Following consumption, resveratrol undergoes extensive phase II metabolism in the body, primarily forming glucuronide and sulfate conjugates. The quantification of these metabolites in biological matrices such as urine is crucial for pharmacokinetic and bioavailability studies, providing valuable insights into the absorption, distribution, metabolism, and excretion (ADME) of resveratrol.

This application note provides a detailed and validated protocol for the quantification of a specific and important metabolite, cis-Resveratrol 4'-O-glucuronide, in human urine. The cis-isomer and its metabolites, although often found in lower concentrations than their trans-counterparts, are biologically relevant and their accurate measurement is essential for a comprehensive understanding of resveratrol's metabolic fate.[1][2] This method utilizes solid-phase extraction (SPE) for sample clean-up and concentration, followed by sensitive and selective quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The causality behind the experimental choices is emphasized throughout this guide to provide researchers, scientists, and drug development professionals with a robust and reliable methodology.

Metabolic Pathway of Resveratrol

The metabolic pathway of resveratrol involves isomerization and subsequent conjugation. The following diagram illustrates the formation of cis-Resveratrol 4'-O-glucuronide.

Caption: Metabolic pathway of resveratrol leading to the formation of cis-Resveratrol 4'-O-glucuronide.

Materials and Reagents

| Material/Reagent | Grade | Recommended Supplier |

| cis-Resveratrol 4'-O-glucuronide | ≥95% purity | LGC Standards[3], Santa Cruz Biotechnology[4] |

| trans-Resveratrol-13C6 4'-O-β-D-Glucuronide (Internal Standard, IS) | ≥98% purity | Pharmaffiliates[5] |

| Methanol | LC-MS grade | Fisher Scientific |

| Acetonitrile | LC-MS grade | Fisher Scientific |

| Formic acid | LC-MS grade | Sigma-Aldrich |

| Water | LC-MS grade | Fisher Scientific |

| β-glucuronidase (from Helix pomatia) | Type H-1 | Sigma-Aldrich |

| Ammonium acetate | Analytical grade | Sigma-Aldrich |

| Solid-Phase Extraction (SPE) Cartridges | Oasis HLB, 30 mg, 1 mL | Waters |

Experimental Protocols

Standard Solution Preparation

Rationale: Accurate preparation of standard solutions is fundamental for the generation of a reliable calibration curve, which is the basis for quantification. The use of a stable isotope-labeled internal standard (IS) is highly recommended to compensate for variability in sample preparation and matrix effects.

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve cis-Resveratrol 4'-O-glucuronide and the internal standard in methanol to obtain a final concentration of 1 mg/mL. Store at -20°C in amber vials to protect from light.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol:water (50:50, v/v) to achieve the desired concentrations for the calibration curve.

-

Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock solution with methanol:water (50:50, v/v) to a final concentration of 100 ng/mL.

Urine Sample Collection and Storage

Rationale: The stability of cis-resveratrol and its glucuronide is critical. The cis-isomer is known to be less stable than the trans-isomer and is susceptible to degradation by light, temperature, and non-alkaline pH.[2] Proper collection and storage are therefore paramount to prevent analyte loss and ensure data integrity.

-

Collect urine samples in sterile containers.

-

Immediately after collection, protect the samples from light by wrapping the containers in aluminum foil.

-

Adjust the pH of the urine to approximately 7.0-7.5 with a small volume of 1 M sodium hydroxide to improve the stability of the cis-isomer.

-

If not analyzed immediately, store the samples at -80°C. Long-term storage at higher temperatures is not recommended.[6][7] Avoid repeated freeze-thaw cycles.

Enzymatic Hydrolysis (for Total cis-Resveratrol 4'-O-glucuronide Quantification)

Rationale: To quantify the total amount of cis-Resveratrol 4'-O-glucuronide (both conjugated and any potential unconjugated forms), enzymatic hydrolysis is performed to cleave the glucuronide moiety. The choice of enzyme and incubation conditions are optimized for efficient and complete hydrolysis.[8]

-

To 500 µL of urine sample in a 2 mL microcentrifuge tube, add 50 µL of the internal standard working solution (100 ng/mL).

-

Add 250 µL of 1 M ammonium acetate buffer (pH 5.0).

-

Add 20 µL of β-glucuronidase solution (2500 units).

-

Vortex briefly and incubate at 37°C for 18 hours in a shaking water bath. The extended incubation time helps to ensure complete hydrolysis.

Solid-Phase Extraction (SPE)

Rationale: SPE is a crucial step to remove interfering matrix components from the urine, which can cause ion suppression or enhancement in the mass spectrometer. The Oasis HLB sorbent is a hydrophilic-lipophilic balanced polymer that provides excellent retention for a wide range of acidic, neutral, and basic compounds.

The following diagram outlines the SPE workflow:

Caption: Solid-Phase Extraction (SPE) workflow for urine sample clean-up.

Detailed SPE Protocol:

-

Condition: Pass 1 mL of methanol through the Oasis HLB cartridge.

-

Equilibrate: Pass 1 mL of LC-MS grade water through the cartridge.

-

Load: Load the entire hydrolyzed urine sample onto the cartridge.

-

Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Elute: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

-

Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute: Reconstitute the dried residue in 100 µL of the initial mobile phase (95% A: 5% B). Vortex for 30 seconds and transfer to an autosampler vial.

LC-MS/MS Analysis

Rationale: Liquid chromatography is used to separate the analyte of interest from other components in the sample extract. Tandem mass spectrometry provides high selectivity and sensitivity for detection and quantification through Multiple Reaction Monitoring (MRM).

| Parameter | Setting |

| LC System | |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | |

| 0.0 - 1.0 min | 5% B |

| 1.0 - 5.0 min | 5% to 95% B |

| 5.0 - 6.0 min | 95% B |

| 6.0 - 6.1 min | 95% to 5% B |

| 6.1 - 8.0 min | 5% B (re-equilibration) |

| MS System | |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Capillary Voltage | 3.5 kV |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| cis-Resveratrol 4'-O-glucuronide | 403.1 | 227.1 | 100 | 20 |

| trans-Resveratrol-13C6 4'-O-β-D-Glucuronide (IS) | 409.1 | 233.1 | 100 | 20 |

Note: The collision energy should be optimized for the specific instrument being used. The transition 403.1 -> 227.1 corresponds to the loss of the glucuronic acid moiety (-176 Da).[9]

Data Analysis and Quality Control

-

Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the working standards. A linear regression with a weighting factor of 1/x is typically used. The calibration range should encompass the expected concentrations in the urine samples.

-

Quantification: The concentration of cis-Resveratrol 4'-O-glucuronide in the urine samples is calculated using the linear regression equation from the calibration curve.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range. Analyze these QC samples with each batch of unknown samples to ensure the accuracy and precision of the method. The results of the QC samples should be within ±15% of the nominal concentration.

Method Validation Summary

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Accuracy (% Recovery) | 85 - 115% |

| Precision (%RSD) | ≤ 15% |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 |

| Matrix Effect | Within acceptable limits (e.g., 85-115%) |

| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Analyte concentration within ±15% of initial |

Mitigating Matrix Effects: The urine matrix can significantly impact the ionization efficiency of the analyte.[10][11][12] The use of a stable isotope-labeled internal standard is the most effective way to compensate for these effects. Additionally, ensuring proper sample clean-up through SPE and potentially diluting the urine sample prior to extraction can help minimize matrix interference.

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low Analyte Recovery | Incomplete enzymatic hydrolysis. | Optimize incubation time and enzyme concentration. |

| Inefficient SPE. | Ensure proper conditioning and equilibration of the SPE cartridge. Check for breakthrough during loading. | |

| Analyte degradation. | Ensure samples are protected from light and stored at -80°C. Minimize time at room temperature. | |

| High Variability in Results | Inconsistent sample preparation. | Use an automated liquid handler if available. Ensure consistent vortexing and evaporation steps. |

| Matrix effects. | Use a stable isotope-labeled internal standard. Optimize SPE wash steps. | |

| Poor Peak Shape | Column contamination. | Flush the column with a strong solvent. |

| Incompatible reconstitution solvent. | Reconstitute in the initial mobile phase. |

Conclusion

This application note provides a comprehensive and robust protocol for the quantification of cis-Resveratrol 4'-O-glucuronide in human urine using LC-MS/MS. By adhering to the detailed steps for sample handling, preparation, and analysis, researchers can obtain accurate and reproducible data, which is essential for advancing our understanding of resveratrol's metabolism and its potential role in human health. The emphasis on the rationale behind each step empowers scientists to adapt and troubleshoot the method effectively in their own laboratories.

References

- A. V. Stachulski et al. (2023). Convenient syntheses of trans-resveratrol 3-O and 4′-O-β-d-glucuronides and a study of their aqueous stability. Organic Chemistry Frontiers.

-

Pharmaffiliates. trans-Resveratrol-13C6 4'-O-β-D-Glucuronide. [Link]

- M. Muzzio et al. (2012). Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs. Journal of Pharmaceutical and Biomedical Analysis.

- M. Urpi-Sarda et al. (2007). HPLC-Tandem Mass Spectrometric Method to Characterize Resveratrol Metabolism in Humans. Clinical Chemistry.

- M. Muzzio et al. (2012). Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs. PLoS ONE.

-

PubChem. cis-Resveratrol 4'-O-glucuronide. [Link]

- S. Ozturk et al. (2023). Elimination of matrix effects in urine for determination of ethyl glucuronide by liquid chromatography–tandem mass spectrometry.

- M. Urpi-Sarda et al. (2007). MRM trace chromatogram of resveratrol sulfates (307/227), resveratrol glucuronides (403/227) in urine.

- V. Jarosova et al. (2020). Metabolism of cis- and trans-Resveratrol and Dihydroresveratrol in an Intestinal Epithelial Model. Molecules.

- M. K. Fraser et al. (2024). Convenient syntheses of trans-resveratrol 3-O and 4′-O-β-d-glucuronides and a study of their aqueous stability.

- G. A. Boocock et al. (2007). Quantitation of trans-resveratrol and detection of its metabolites in human plasma and urine by high performance liquid chromatography.

-

IonSource. (2016). Development of an SRM Transition. [Link]

- A. Garenne et al. (2021). Evaluating and mitigating clinical samples matrix effects on TX-TL cell-free performance. Scientific Reports.

- H. G. G. van der Meer et al. (2019). Influence of Storage Conditions and Preservatives on Metabolite Fingerprints in Urine. Metabolites.

- S. Ozturk et al. (2023). Elimination of matrix effects in urine for determination of ethyl glucuronide by liquid chromatography–tandem mass spectrometry.

- R. Zamora-Ros et al. (2020). Urinary Resveratrol Metabolites Output: Differential Associations with Cardiometabolic Markers and Liver Enzymes in House. Nutrients.

- K. Kaminska et al. (2025).

- A. V. Stachulski et al. (2023). Convenient syntheses of trans-resveratrol 3-O and 4′-O-β-d-glucuronides and a study of their aqueous stability. Organic Chemistry Frontiers (RSC Publishing).

- L. K. Sørensen et al. (2023). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault.

- M. K. Fraser et al. (2024). Convenient syntheses of trans -resveratrol 3- O and 4′- O -β- d -glucuronides and a study of their aqueous stability.

- A. B. Fernandez-Mar et al. (2025). Potential Transformation of Food Resveratrol: Mechanisms and Biological Impact. Foods.

Sources

- 1. scispace.com [scispace.com]

- 2. mdpi.com [mdpi.com]

- 3. cis Resveratrol 4’-O-Beta-D-Glucuronide | LGC Standards [lgcstandards.com]